4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-5-furo[3,2-b]pyrrolecarboxylic acid methyl ester
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Overview
Description
4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-5-furo[3,2-b]pyrrolecarboxylic acid methyl ester is a member of quinolines.
Scientific Research Applications
Chemical Synthesis and Characterization
Research has been conducted on compounds structurally related to 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methyl-5-furo[3,2-b]pyrrolecarboxylic acid methyl ester, focusing on their synthesis and characterization. For instance, Lisovenko, Dryahlov, and Dmitriev (2016) explored three-component synthesis from related furan-2,3-diones, leading to the formation of various carboxylic acids including those with furo[3,2-c]pyran structures (Lisovenko, Dryahlov, & Dmitriev, 2016). Similarly, Klásek et al. (2003) investigated the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones, revealing insights into the chemical behavior and potential transformations of these compounds (Klásek, Kořistek, Sedmera, & Halada, 2003).
Pharmacological Research
Although specific studies on the exact compound are limited, related research in pharmacology provides insights into similar structures. For example, Butler et al. (1987) synthesized and evaluated a series of cyclic imides for their amnesia-reversal activity, highlighting the potential therapeutic applications of these compounds in cognitive disorders (Butler et al., 1987).
Molecular Rearrangements and Reactions
Studies have also focused on the molecular rearrangements and reactions of structurally related compounds. Ukrainets, Bereznyakova, and Turov (2008) explored the synthesis and tautomerism of 2-methyl-9H-furo[2,3-b]quinolin-4-one, providing valuable insights into the chemical behavior of similar compounds (Ukrainets, Bereznyakova, & Turov, 2008).
Advanced Chemical Analysis
Recent advancements in chemical analysis techniques have enabled a deeper understanding of such complex molecules. Bensaad et al. (2022) utilized gas chromatography-mass spectrometry to characterize the phytochemical composition of related compounds, providing a framework for future analysis of similar chemical structures (Bensaad et al., 2022).
Properties
Molecular Formula |
C20H20N2O4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-methylfuro[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C20H20N2O4/c1-13-10-16-18(26-13)11-17(20(24)25-2)22(16)12-19(23)21-9-5-7-14-6-3-4-8-15(14)21/h3-4,6,8,10-11H,5,7,9,12H2,1-2H3 |
InChI Key |
HCNZHWJLJVQEKZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(O1)C=C(N2CC(=O)N3CCCC4=CC=CC=C43)C(=O)OC |
Canonical SMILES |
CC1=CC2=C(O1)C=C(N2CC(=O)N3CCCC4=CC=CC=C43)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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